molecular formula C22H30N2O2S B11337312 N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-ethylphenoxy)acetamide

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-ethylphenoxy)acetamide

Cat. No.: B11337312
M. Wt: 386.6 g/mol
InChI Key: HQRCBYJNJFRCAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-ethylphenoxy)acetamide is a complex organic compound that features a unique combination of functional groups, including an azepane ring, a thiophene ring, and an ethylphenoxy acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-ethylphenoxy)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Azepane Ring: Starting from a suitable precursor, the azepane ring is formed through cyclization reactions.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction with a thiophene derivative.

    Attachment of the Ethylphenoxy Acetamide Moiety: This step involves the reaction of the intermediate with 4-ethylphenoxy acetic acid under amide bond formation conditions, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-ethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH) are often used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-ethylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-ethylphenoxy)acetamide involves its interaction with specific molecular targets. The azepane ring may interact with biological receptors, while the thiophene ring can participate in electron transfer processes. The ethylphenoxy acetamide moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-2-(4-methoxyphenoxy)acetamide
  • N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-2-(2-methoxyphenoxy)acetamide

Uniqueness

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-ethylphenoxy)acetamide is unique due to the specific positioning of the thiophene ring and the ethyl group on the phenoxy acetamide moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H30N2O2S

Molecular Weight

386.6 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-2-(4-ethylphenoxy)acetamide

InChI

InChI=1S/C22H30N2O2S/c1-2-18-9-11-19(12-10-18)26-17-22(25)23-16-20(21-8-7-15-27-21)24-13-5-3-4-6-14-24/h7-12,15,20H,2-6,13-14,16-17H2,1H3,(H,23,25)

InChI Key

HQRCBYJNJFRCAS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CS2)N3CCCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.